molecular formula C23H29N3O2S2 B3016056 N-(4-butylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260948-60-4

N-(4-butylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B3016056
CAS No.: 1260948-60-4
M. Wt: 443.62
InChI Key: LMMFUVWUTGQWNZ-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H29N3O2S2 and its molecular weight is 443.62. The purity is usually 95%.
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Scientific Research Applications

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Research into thieno[2,3-d]pyrimidine derivatives has revealed their potential as potent dual inhibitors for both thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in nucleotide synthesis pathways. These compounds, including variations like "N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid," have demonstrated significant inhibitory effects, with some showing the most potent dual inhibitory activities known to date against human TS and DHFR, indicating potential for cancer treatment research (Gangjee et al., 2008).

Structural Studies and Conformational Insights

Crystallographic studies of related compounds, like 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, have provided valuable insights into their molecular conformations, highlighting the significance of intramolecular hydrogen bonds in stabilizing their structures. Such structural analyses are crucial for understanding the interaction mechanisms of these compounds with their biological targets and for the design of more effective derivatives (Subasri et al., 2016).

Antitumor Activity

Synthetic pathways leading to new thieno[3,2-d]pyrimidine derivatives have been explored, revealing several compounds with promising antitumor activities. These studies have facilitated the identification of novel compounds that display potent anticancer activity across various cancer cell lines, underscoring the therapeutic potential of such molecules in oncology research (Hafez & El-Gazzar, 2017).

Antimicrobial and Antifungal Applications

Research into pyrimidine-triazole derivatives synthesized from related compounds has shown significant antimicrobial activity against selected bacterial and fungal strains. These findings contribute to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Majithiya & Bheshdadia, 2022).

Molecular Docking and Drug Design

Quantum chemical insights and molecular docking studies on similar compounds have been conducted to understand their interactions with biological targets, such as enzymes and receptors. These studies are fundamental in drug design, providing a pathway for the development of novel therapeutic agents with improved efficacy and specificity (Mary et al., 2020).

Properties

IUPAC Name

N-(4-butylphenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S2/c1-4-5-6-17-7-9-18(10-8-17)24-20(27)15-30-23-25-19-12-14-29-21(19)22(28)26(23)13-11-16(2)3/h7-10,12,14,16H,4-6,11,13,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMFUVWUTGQWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.